7-O-Methyl-d3 Quercetin
Description
Properties
Molecular Formula |
C₁₆H₉D₃O₇ |
|---|---|
Molecular Weight |
319.28 |
Synonyms |
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-y-methoxy-d3-4H-1-benzopyran-4-one; Rhamnetin-d3; 3,3’,4’,5-Tetrahydroxy-7-methoxy-d3-flavone; 7-Methoxy-d3-quercetin; 3,5,3’,4’-Tetrahydroxy-7-methoxy-d3-flavone; 7-Methyl-d3-quercetin; C.I. 75690-d3; LY 805921- |
Origin of Product |
United States |
Synthetic Methodologies and Preparation for Research Applications
Regioselective Synthesis of O-Methylated Quercetin (B1663063) Derivatives
The core challenge in synthesizing a specific O-methylated derivative of quercetin lies in the molecule's five hydroxyl groups, which exhibit different reactivities. Achieving regioselectivity—the methylation of a single, desired hydroxyl group—requires a strategic approach involving protection and deprotection steps or the use of highly specific enzymatic catalysts.
The chemical synthesis of the direct precursor to 7-O-Methyl Quercetin, a quercetin molecule with a single free hydroxyl group at the C7 position, is a pivotal step. A common strategy involves the initial protection of all five hydroxyl groups, followed by selective deprotection of the 7-OH group.
One effective method begins with the peracetylation of quercetin to form quercetin pentaacetate. Subsequently, a selective deacylation can be achieved. For instance, the use of imidazole-promoted deacylation has been shown to selectively remove the acetyl group at the C7 position. mdpi.com This regioselectivity is attributed to the higher acidity of the 7-OH proton compared to other hydroxyls (excluding the chelated 5-OH), making the 7-O-acetyl group more susceptible to nucleophilic attack. The resulting 3,5,3',4'-tetraacetyl quercetin, with its free 7-OH group, serves as the ideal precursor for the subsequent methylation step. mdpi.com
Key Steps in Precursor Synthesis:
Peracetylation: Quercetin is treated with an acetylating agent like acetic anhydride (B1165640) to protect all hydroxyl groups.
Selective Deprotection: The resulting quercetin pentaester is treated with a reagent such as imidazole, which preferentially removes the acetyl group at the 7-position. mdpi.com
Isolation: The 3,5,3',4'-tetraacetyl-7-hydroxy quercetin precursor is purified from the reaction mixture.
With the 7-OH precursor successfully synthesized and purified, the introduction of the trideuterated methyl group (a d3-label) is accomplished through a standard methylation reaction, but with an isotopically labeled reagent. The most common and direct method is a Williamson ether synthesis.
The 7-hydroxy quercetin precursor is reacted with a deuterated methylating agent, such as methyl-d3 iodide (CD₃I) or dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄), in the presence of a mild base like potassium carbonate (K₂CO₃). mdpi.comias.ac.in The base deprotonates the phenolic hydroxyl group at the C7 position, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic deuterated methyl group of the methyl-d3 iodide, displacing the iodide and forming the desired 7-O-(methyl-d3) ether linkage. ias.ac.in
Following the methylation, a final hydrolysis step under acidic conditions is required to remove the remaining four acetyl protecting groups, yielding the final product: 7-O-Methyl-d3 Quercetin. mdpi.com
An alternative to chemical synthesis is the use of enzymatic and biotransformation strategies, which can offer exceptional regioselectivity. O-Methyltransferases (OMTs) are a class of enzymes that catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a hydroxyl group on a substrate molecule. nih.gov
Researchers have identified several OMTs with high specificity for the 7-OH position of flavonoids. For example, an OMT isolated from Streptomyces avermitilis and expressed in E. coli has been shown to regiospecifically methylate the 7-hydroxyl group of quercetin, among other flavonoids. nih.gov Similarly, OMTs from various plants have demonstrated this 7-O-methylation activity. mdpi.commaxapress.com
In a typical biotransformation setup, the quercetin substrate is incubated with a whole-cell system (e.g., engineered E. coli or yeast) expressing the specific 7-O-methyltransferase. nih.gov To produce the deuterated analogue via this method, a deuterated methyl donor, S-adenosyl-L-methionine-d3 (SAM-d3), would be required. While technically feasible, the high cost and limited availability of SAM-d3 make chemical synthesis the more common and practical approach for producing d3-labeled methylated flavonoids for research applications.
Table 1: Comparison of Synthetic Strategies for this compound
| Feature | Chemical Synthesis | Enzymatic / Biotransformation |
|---|---|---|
| Regioselectivity | Achieved via protection/deprotection steps | High; determined by enzyme specificity |
| Reagents | Quercetin, protecting agents, base, methyl-d3 iodide | Quercetin, engineered microorganism, culture media, SAM-d3 |
| Reaction Conditions | Often requires anhydrous solvents, inert atmosphere, and multiple steps | Aqueous media, physiological pH and temperature |
| Deuterium (B1214612) Source | Commercially available methyl-d3 iodide (CD₃I) | S-adenosyl-L-methionine-d3 (SAM-d3) |
| Scalability | Generally straightforward to scale up | Can be complex, dependent on fermentation efficiency |
| Primary Advantage | Practicality and accessibility of deuterated reagent | High specificity, environmentally benign conditions |
Semisynthetic Approaches for Quercetin Derivatives
The production of this compound is fundamentally a semisynthetic process. Semisynthesis involves the use of a naturally occurring compound, such as quercetin, as a starting material for chemical modification. Quercetin is abundantly available from plant sources, making it an economical precursor for the synthesis of its various derivatives. wikipedia.org
The methodologies described in section 2.1.1 are prime examples of semisynthetic approaches. They begin with the isolation of quercetin from natural products, followed by a series of controlled chemical reactions—esterification for protection, selective de-esterification, and finally, etherification (alkylation) to introduce the deuterated methyl group. nih.govresearchgate.net This pathway leverages the complex molecular scaffold provided by nature to build new, specialized molecules that would be exceedingly difficult and costly to produce through total chemical synthesis from simple starting materials.
Structural Elucidation Techniques for Synthesized Deuterated Compounds
Confirming the precise chemical structure of the final product is essential. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is used to verify the successful synthesis of this compound, ensuring both the correct regiochemistry of methylation and the incorporation of the deuterium label.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the synthesized compound. For this compound (C₁₆H₉D₃O₇), the mass spectrum would show a molecular ion peak that is 3.0188 Daltons higher than its non-deuterated counterpart, 7-O-Methyl Quercetin (C₁₆H₁₂O₇), confirming the presence of three deuterium atoms. Tandem MS (MS/MS) can further confirm the structure by analyzing fragmentation patterns. researchgate.netucdavis.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise location of atoms and functional groups within a molecule.
¹H NMR: In the proton NMR spectrum of the non-labeled 7-O-Methyl Quercetin, a distinct singlet peak appears around 3.8-4.0 ppm, corresponding to the three protons of the -OCH₃ group. For the deuterated compound, this singlet would be absent, providing clear evidence that the methyl protons have been replaced by deuterium. libretexts.orglibretexts.org
¹³C NMR: The carbon-13 NMR spectrum would show a signal for the methyl carbon. In the deuterated compound, this carbon signal is typically observed as a multiplet (e.g., a septet) due to spin-spin coupling with the three deuterium atoms (spin I=1), and it may be shifted slightly upfield compared to the non-labeled compound.
2D NMR: Two-dimensional NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming the site of methylation. An HMBC experiment on the non-labeled precursor would show a correlation between the carbon at the C7 position and the protons of the methyl group, unambiguously confirming that the ether linkage is at the desired 7-position. mdpi.comnih.gov
Table 2: Key Spectroscopic Data for Structural Verification
| Technique | Expected Result for this compound | Confirmation Provided |
|---|---|---|
| HRMS | Molecular ion peak corresponding to the exact mass of C₁₆H₉D₃O₇. | Correct elemental formula and incorporation of three deuterium atoms. |
| ¹H NMR | Absence of a singlet peak in the ~3.9 ppm region. | Successful replacement of -CH₃ protons with deuterium. |
| ¹³C NMR | Presence of a multiplet signal for the methyl carbon due to C-D coupling. | Confirmation of the -CD₃ group's presence. |
| HMBC (on precursor) | Correlation observed between C7 of the quercetin ring and the methyl protons. | Unambiguous confirmation of methylation at the 7-position. |
Advanced Analytical Methodologies for Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the quantitative analysis of 7-O-Methyl-d3 Quercetin (B1663063) in complex biological matrices. Its high selectivity and sensitivity enable the detection of trace amounts of the analyte, a critical requirement for pharmacokinetic studies.
Ultra-High Performance Liquid Chromatography (UHPLC) Coupled Techniques
The use of Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages in the analysis of 7-O-Methyl-d3 Quercetin. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can achieve higher resolution, improved peak shapes, and significantly shorter run times compared to conventional HPLC. This enhanced chromatographic efficiency is vital for separating the analyte from potential isobaric interferences in complex samples. hpst.cz
A typical UHPLC method for the analysis of quercetin and its metabolites, which can be adapted for this compound, often employs a reversed-phase column, such as a C18 column. The mobile phase usually consists of a gradient mixture of an aqueous solution containing a small percentage of an acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. This gradient elution allows for the effective separation of compounds with varying polarities.
Method Development for this compound and its Metabolites
The development of a robust LC-MS/MS method for this compound involves the optimization of several key parameters. The selection of the appropriate ionization mode, either positive or negative electrospray ionization (ESI), is a critical first step. For flavonoids like quercetin and its derivatives, negative ESI mode often provides better sensitivity.
The subsequent optimization of mass spectrometry parameters is performed by direct infusion of a standard solution of this compound into the mass spectrometer. This allows for the determination of the precursor ion (the deprotonated molecule [M-H]⁻ in negative mode) and the selection of the most abundant and stable product ions generated upon collision-induced dissociation (CID). These precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provide a high degree of selectivity for the quantification of the target analyte.
Validation Parameters: Linearity, Precision, Accuracy, and Sensitivity (LOD/LOQ)
A developed LC-MS/MS method for this compound must undergo rigorous validation to ensure its reliability and reproducibility. The validation process assesses several key parameters as outlined by regulatory guidelines.
Linearity: This is evaluated by analyzing a series of calibration standards at different concentrations. The response (peak area) is plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) value, typically greater than 0.99, indicates a good linear relationship.
Precision: This parameter assesses the closeness of agreement between a series of measurements. It is typically evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). The results are expressed as the relative standard deviation (%RSD), which should ideally be below 15% (or 20% for the lower limit of quantification).
Accuracy: This determines the closeness of the measured value to the true value. It is assessed by analyzing quality control (QC) samples at different concentration levels and is expressed as the percentage of recovery. The mean accuracy should be within 85-115% (or 80-120% for the lower limit of quantification).
Sensitivity: The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.
Below is an example of a data table summarizing typical validation parameters for the analysis of a related flavonoid, which would be similarly established for this compound.
| Validation Parameter | Typical Acceptance Criteria | Example Data (for a related flavonoid) |
| Linearity (R²) | > 0.99 | 0.998 |
| Intra-day Precision (%RSD) | < 15% | 3.5% - 8.2% |
| Inter-day Precision (%RSD) | < 15% | 5.1% - 10.5% |
| Accuracy (% Recovery) | 85% - 115% | 92.7% - 108.3% |
| LOD (ng/mL) | - | 0.5 |
| LOQ (ng/mL) | - | 1.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural confirmation of this compound. It provides detailed information about the molecular structure, including the confirmation of the isotopic labeling.
Application of 1H, 13C, and 2D NMR for Isotopic Confirmation
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the methoxy (B1213986) protons at the 7-position would be absent or significantly reduced in intensity compared to its non-deuterated analog. This absence of a signal at the expected chemical shift for a -OCH₃ group provides direct evidence of successful deuteration at this position. The remaining proton signals of the flavonoid backbone would be consistent with the structure of 7-O-methylquercetin.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would show a characteristic signal for the deuterated methyl carbon (-CD₃). Due to the coupling between carbon-13 and deuterium (B1214612) (a spin-1 nucleus), this signal would appear as a multiplet (typically a triplet of triplets), providing further confirmation of the isotopic labeling. The chemical shift of this carbon would also be slightly different from that of a non-deuterated methyl group due to the isotope effect.
2D NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to further confirm the structure and the position of the deuterated methyl group. An HSQC experiment correlates proton and carbon signals that are directly bonded, and the absence of a cross-peak for the C7-methoxy group would be expected. An HMBC experiment, which shows correlations between protons and carbons over two or three bonds, would help to definitively assign the location of the deuterated methyl group by observing its long-range correlations to other carbons in the A-ring of the flavonoid structure.
Application of Stable Isotope Dilution Assays (SIDA)
The primary application of this compound is as an internal standard in Stable Isotope Dilution Assays (SIDA) for the accurate quantification of its non-deuterated counterpart, 7-O-methylquercetin, in biological samples. SIDA is considered the gold standard for quantitative analysis in mass spectrometry due to its ability to correct for matrix effects and variations in sample preparation and instrument response.
In a typical SIDA workflow, a known amount of this compound is added to the biological sample at the earliest stage of the sample preparation process. The deuterated standard behaves almost identically to the endogenous analyte throughout the extraction, derivatization, and chromatographic separation steps. During the LC-MS/MS analysis, the analyte and the internal standard are detected in the same chromatographic run but at different m/z values. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the original sample. This ratiometric measurement ensures high accuracy and precision, as any sample loss or signal suppression will affect both the analyte and the internal standard to the same extent, thus canceling out the errors.
Chromatographic Separation Techniques for Flavonoid O-Methylated Isomers
The accurate detection and quantification of specific flavonoid O-methylated isomers, such as this compound, present a significant analytical challenge. Regioisomers—molecules with the same chemical formula but different positions of the methyl group (e.g., 7-O-methyl vs. 3'-O-methyl or 4'-O-methyl quercetin)—have identical molecular masses, making them indistinguishable by standard mass spectrometry alone. nih.govd-nb.info Consequently, high-resolution chromatographic separation is an essential prerequisite for their individual analysis. Various techniques have been developed to resolve these structurally similar compounds, with liquid chromatography coupled to mass spectrometry emerging as the most powerful and widely adopted approach. nih.govingenieria-analitica.com
The primary methodology for separating O-methylated flavonoid isomers is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC) . nih.govmdpi.com These techniques separate molecules based on their polarity. In a typical RP-HPLC setup, a nonpolar stationary phase (most commonly C18) is used with a polar mobile phase, which usually consists of a gradient mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol. nih.govmdpi.com
While chromatographic separation is foundational, the definitive identification and differentiation of O-methylated isomers are achieved by coupling HPLC or UHPLC systems with Tandem Mass Spectrometry (MS/MS) . d-nb.infonih.gov This combination is crucial because even with optimized chromatography, baseline separation of all isomers is not always possible. mdpi.com In a UHPLC-MS/MS system, after the isomers are separated (or partially separated) by the LC column, they are ionized, typically using electrospray ionization (ESI). nih.gov
The key to differentiating the isomers lies in the "MS/MS" or fragmentation step. A specific precursor ion (the ionized molecule of a given m/z, which is identical for all isomers) is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, charged fragments. The resulting fragmentation pattern—including the specific masses of the product ions and their relative abundances—serves as a unique structural fingerprint for each isomer. d-nb.infonih.gov Researchers have demonstrated that the position of the methyl group directly influences the fragmentation pathway, leading to reproducibly different product ion abundances or even unique fragment ions that are diagnostic for a specific regioisomer. nih.govd-nb.infonih.gov For instance, the neutral loss of a methyl radical or methane (B114726) can occur, with the fragmentation pattern providing clues to the methylation site. nih.gov
The deuterium labeling in this compound makes it an ideal internal standard for quantitative studies. Its chromatographic behavior is nearly identical to its non-labeled counterpart, 7-O-Methyl Quercetin, but its mass is shifted by three daltons. This mass difference allows the mass spectrometer to distinguish it from the analyte, enabling precise and accurate quantification by correcting for variations in sample preparation and instrument response.
The table below summarizes typical parameters used in UHPLC-MS/MS methods for the separation of methylated flavonoid isomers.
Table 1: Representative UHPLC-MS/MS Parameters for Flavonoid Isomer Separation
| Parameter | Description |
|---|---|
| Chromatographic System | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Stationary Phase | C18 reverse-phase column (e.g., ZORBAX SB-C18) |
| Mobile Phase A | 0.1% - 0.5% Formic Acid in Water. nih.govnih.gov |
| Mobile Phase B | Acetonitrile or Methanol. nih.govphcog.com |
| Elution Type | Gradient elution (e.g., linear gradient from 5% to 99% Mobile Phase B). nih.gov |
| Flow Rate | 0.2 - 1.0 mL/min. nih.govmdpi.com |
| Ionization Source | Electrospray Ionization (ESI), often in negative ion mode for flavonoids. nih.gov |
| Detection | Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) Mass Spectrometer. nih.govnih.gov |
| Differentiation Method | Tandem Mass Spectrometry (MS/MS) fragmentation patterns and relative ion abundances. d-nb.info |
The following table illustrates a conceptual example of how MS/MS fragmentation can differentiate between two methylated quercetin isomers.
Table 2: Conceptual MS/MS Fragmentation Data for Quercetin Isomer Differentiation
| Compound | Precursor Ion (m/z) | Major Product Ion 1 (m/z) | Major Product Ion 2 (m/z) | Differentiating Feature |
|---|---|---|---|---|
| 7-O-Methyl Quercetin | 315 [M-H]⁻ | 300 ([M-H-CH₃]⁻) | 285 ([M-H-2CH₃]⁻ or [M-H-CO]⁻) | High relative abundance of m/z 300. |
| 3'-O-Methyl Quercetin | 315 [M-H]⁻ | 300 ([M-H-CH₃]⁻) | 151 (Fragment from RDA) | Distinctive fragmentation pattern with different relative abundances of product ions compared to the 7-O isomer. |
Note: This table is illustrative. Actual m/z values and fragmentation patterns depend on specific instrument conditions.
Metabolic Pathway Elucidation and Enzyme Kinetics in Preclinical Models
In Vitro Metabolic Transformations of 7-O-Methyl-d3 Quercetin (B1663063)
The in vitro metabolism of flavonoids like quercetin and its derivatives is primarily characterized by Phase II conjugation reactions, including methylation, glucuronidation, and sulfation. These processes are catalyzed by a suite of enzymes predominantly found in the liver and intestines.
Catechol-O-methyltransferase (COMT) is a principal enzyme involved in the metabolism of compounds featuring a catechol structure, such as the B-ring of quercetin. COMT catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to a hydroxyl group of the substrate. In the case of quercetin, COMT displays regioselectivity, preferentially methylating the 3'-hydroxyl (meta) position over the 4'-hydroxyl (para) position.
For 7-O-Methyl-d3 Quercetin, the 7-hydroxyl group is already methylated. Therefore, COMT-mediated metabolism would target the catechol moiety on the B-ring. This would lead to the formation of di-methylated quercetin derivatives. The liver exhibits the highest COMT activity and is considered the primary organ for this metabolic transformation. Genetic variations in the COMT gene can influence the rate of quercetin metabolism, potentially affecting its bioavailability and biological effects.
Following methylation, or as an alternative metabolic pathway, this compound is subject to glucuronidation and sulfation. These are major conjugation reactions that increase the water solubility of the flavonoid, facilitating its excretion.
Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver and intestinal cells. UGTs transfer a glucuronic acid moiety from the cofactor UDP-glucuronic acid to the available hydroxyl groups of the substrate. For this compound, potential sites for glucuronidation include the hydroxyl groups at the 3, 5, 3', and 4' positions.
Sulfation: This process is mediated by cytosolic sulfotransferases (SULTs). This reaction is particularly important at lower concentrations of the substrate. The presence of a dihydroxy group on the B-ring, as in quercetin, is a key structural feature for sulfation by SULTs. The resulting sulfate (B86663) conjugates, such as quercetin-3'-sulfate, are major circulating metabolites.
To investigate the complete metabolic profile, in vitro systems such as hepatic and intestinal microsomes and S9 fractions are employed.
Liver S9 fractions are supernatants from centrifuged liver homogenates and contain a mixture of microsomal and cytosolic enzymes, including CYPs (Phase I), COMT, UGTs, and SULTs (Phase II). This allows for a comprehensive view of both Phase I and Phase II metabolism.
Human liver microsomes (HLM) contain enzymes primarily from the endoplasmic reticulum, such as UGTs and cytochrome P450 enzymes (CYPs).
Incubating this compound with these fractions, supplemented with necessary cofactors (e.g., SAM for methylation, UDPGA for glucuronidation, PAPS for sulfation), allows for the generation and subsequent identification of its various metabolites.
Table 1: Key Enzymes and Reactions in the Metabolism of this compound
| Enzyme Family | Specific Enzyme | Cellular Location | Reaction Type | Potential Metabolites of this compound |
|---|---|---|---|---|
| Methyltransferases | Catechol-O-Methyltransferase (COMT) | Cytosol (high in liver) | O-Methylation | 7,3'-Di-O-methyl-d3 Quercetin, 7,4'-Di-O-methyl-d3 Quercetin |
| Glucuronosyltransferases | UDP-Glucuronosyltransferases (UGTs) | Endoplasmic Reticulum | Glucuronidation | This compound-3-O-glucuronide, this compound-4'-O-glucuronide |
| Sulfotransferases | Sulfotransferases (SULTs) | Cytosol | Sulfation | This compound-3'-O-sulfate, this compound-4'-O-sulfate |
Identification of Novel Metabolites Utilizing Deuterated Tracers
The "d3" in this compound signifies that the methyl group at the 7-position is labeled with three deuterium (B1214612) atoms. Deuterium is a non-radioactive, stable isotope of hydrogen. This isotopic labeling is a powerful tool in metabolic research.
When analyzing samples from in vitro metabolic experiments using mass spectrometry (MS), the deuterium label creates a unique mass signature. Any metabolite formed from the parent compound will retain this d3-methyl group, resulting in a mass that is 3 units higher than its non-deuterated counterpart. This mass shift allows for the unambiguous identification of drug-derived metabolites from the complex background of endogenous molecules in the biological matrix. This technique is invaluable for discovering and structurally elucidating novel or unexpected metabolic pathways.
Regioselectivity of O-Methylation and Conjugation Pathways
The existing methyl group at the 7-position of this compound influences the regioselectivity of subsequent metabolic reactions.
O-Methylation: As previously mentioned, COMT-catalyzed methylation of the quercetin catechol B-ring is regioselective, with a preference for the 3'-OH position. Therefore, the primary di-methylated metabolite expected from this compound would be 7,3'-di-O-methyl-d3-quercetin (a deuterated form of isorhamnetin). Methylation at the 4'-position to form 7,4'-di-O-methyl-d3-quercetin (a deuterated form of tamarixetin) is also possible but likely to be a minor product. This regioselectivity is significant as different methylated isomers can possess distinct biological activities.
Conjugation: With the 7-OH group blocked, glucuronidation and sulfation are directed to the remaining hydroxyl groups at positions 3, 5, 3', and 4'. Studies on quercetin metabolism have identified quercetin-3-glucuronide and quercetin-3'-sulfate as major metabolites. It is plausible that for this compound, conjugation would also preferentially occur at these positions, leading to metabolites such as this compound-3-O-glucuronide and this compound-3'-O-sulfate.
Cellular Uptake and Intracellular Metabolism in Cell Line Models
To understand the metabolic processes within a cellular context, various cell line models are utilized, such as the human liver cancer cell line HepG2, which retains many of the metabolic functions of primary hepatocytes.
Studies have shown that methylation can increase the lipophilicity of flavonoids, potentially enhancing their cellular uptake compared to more polar glucuronide or sulfate conjugates. Therefore, this compound is expected to be taken up by cells. Once inside the cell, it can undergo further metabolism. For example, in HepG2 cells, quercetin glucuronides have been observed to be taken up, then hydrolyzed back to the aglycone by intracellular β-glucuronidase, and subsequently re-conjugated, for instance, by sulfation. This indicates a dynamic intracellular metabolism. The study of this compound in cell lines like HepG2 or intestinal Caco-2 cells can provide insights into its transport, intracellular conversion, and potential sites of action.
Table 2: Potential Metabolites of this compound Identified in Preclinical Models
| Parent Compound | Metabolic Reaction | Metabolite |
|---|---|---|
| This compound | COMT-mediated Methylation | 7,3'-Di-O-methyl-d3 Quercetin |
| This compound | COMT-mediated Methylation | 7,4'-Di-O-methyl-d3 Quercetin |
| This compound | UGT-mediated Glucuronidation | This compound-3-O-glucuronide |
| This compound | UGT-mediated Glucuronidation | This compound-4'-O-glucuronide |
| This compound | SULT-mediated Sulfation | This compound-3'-O-sulfate |
| 7,3'-Di-O-methyl-d3 Quercetin | UGT-mediated Glucuronidation | 7,3'-Di-O-methyl-d3 Quercetin-4'-O-glucuronide |
Pharmacokinetic and Tissue Distribution Investigations in Animal Models
Absorption, Distribution, and Elimination of 7-O-Methyl-d3 Quercetin (B1663063) and its Metabolites in Rodent Models
The absorption of quercetin and its derivatives is a complex process influenced by their chemical structure. Generally, quercetin has low oral bioavailability due to extensive metabolism in the gastrointestinal tract and liver. nih.govwikipedia.org However, methylation of flavonoids has been shown to improve their bioavailability and stability. nih.gov
Following oral administration in rodent models, quercetin is rapidly metabolized. wikipedia.org The gastrointestinal tissues of rats extensively metabolize quercetin into various glucuronated, sulfated, and methylated conjugates. nih.gov While the gut contents are predominantly composed of unmetabolized quercetin, the gastrointestinal tissues themselves contain a significant percentage of metabolites. nih.gov After absorption, these metabolites are further processed in the liver before entering systemic circulation. nih.gov
The distribution of quercetin and its metabolites has been observed in various tissues in rats and pigs. nih.gov In rats fed a quercetin-rich diet, the highest concentrations of quercetin and its metabolites were found in the lungs, with lower levels detected in the brain, white fat, and spleen. nih.govresearchgate.net In a short-term study with pigs, the liver and kidneys showed high concentrations of quercetin and its metabolites. nih.gov It is anticipated that 7-O-Methyl-d3 Quercetin would follow a similar distribution pattern, with the deuterium (B1214612) label facilitating precise quantification in these tissues.
Elimination of quercetin and its metabolites occurs through both urine and feces. nih.gov The half-life of quercetin glucuronides in rats has been reported to be around 11-12 hours. wikipedia.org The specific elimination kinetics of this compound would be influenced by its methylation, which generally enhances metabolic stability. acs.org
Table 1: Tissue Distribution of Quercetin and its Metabolites in Rats on a 1% Quercetin Diet for 11 Weeks
| Tissue | Concentration (nmol/g tissue) |
| Lungs | 15.3 |
| Liver | 5.87 (in pigs, short-term) |
| Kidney | 2.51 (in pigs, short-term) |
| Brain | Low Concentration |
| White Fat | Low Concentration |
| Spleen | Low Concentration |
| Heart | Low Concentration |
Data adapted from studies on non-deuterated quercetin and its metabolites in rats and pigs. nih.govresearchgate.net
Quantitative Tracking of Deuterated Compound Fate in Biological Systems
The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in pharmacokinetic research. The deuterium label allows for the precise tracking and quantification of the administered compound and its metabolites in biological matrices without the complications of radioactivity. frontiersin.org This is particularly valuable for compounds like quercetin, which are naturally present in the diet.
Mass spectrometry-based methods are typically employed to detect and quantify deuterated compounds. The mass difference between the deuterated and non-deuterated isotopologues allows for their distinct identification and measurement. This enables researchers to accurately determine the absorption, distribution, metabolism, and excretion (ADME) parameters of the administered compound, distinguishing it from the background of endogenous or dietary quercetin.
Stable isotope labeling is instrumental in:
Metabolic Flux Analysis: Tracing the metabolic pathways of the compound and identifying its various metabolites. medchemexpress.com
Bioavailability Studies: Accurately determining the fraction of the administered dose that reaches systemic circulation.
Pharmacokinetic Modeling: Providing precise data for the development and validation of models that describe the compound's behavior in the body. nih.gov
While studies specifically detailing the use of this compound are limited, the principles of stable isotope labeling have been applied to other flavonoids and are a standard in modern pharmacokinetic research.
Assessment of Metabolic Stability and Bioavailability in Preclinical Species
The metabolic stability and bioavailability of flavonoids are significantly influenced by their chemical structure, particularly modifications such as methylation. Methylated flavonoids generally exhibit improved metabolic stability and intestinal absorption compared to their non-methylated counterparts. nih.govacs.org This is attributed to the fact that methylation can protect the hydroxyl groups from extensive conjugation reactions (glucuronidation and sulfation) that readily occur with quercetin. wikipedia.org
In vitro studies using liver microsomes and in vivo studies in rats have demonstrated that methylation enhances the resistance of flavonoids to metabolism. acs.org For instance, oral administration of a methylated flavone (B191248) in rats resulted in high bioavailability and tissue distribution, with no detectable levels of the unmethylated form. acs.org
The bioavailability of quercetin itself is known to be low and variable, with estimates in animal studies around 20%. mdpi.com The formation of methylated metabolites, such as isorhamnetin (B1672294) (3'-O-methylquercetin) and tamarixetin (B191864) (4'-O-methylquercetin), is a key metabolic pathway. researchgate.net The 7-O-methylation of quercetin in the subject compound would likely contribute to its metabolic stability, potentially leading to improved bioavailability compared to unmodified quercetin.
Table 2: Pharmacokinetic Parameters of Quercetin and its Metabolites in Rats After Oral Administration
| Compound | Cmax (µg/mL) | Tmax (min) | AUC (mg/L*min) |
| Quercetin | 7.47 ± 2.63 | 54.0 ± 25.1 | 2590.5 ± 987.9 |
| Quercetin-3-O-β-D-glucuronide | 2.04 ± 0.85 | 222.0 ± 119.2 | 962.7 ± 602.3 |
| Isoquercitrin | 0.35 ± 0.11 | 27.0 ± 6.7 | 17.2 ± 7.3 |
Data from a study comparing quercetin and its glycoside and glucuronide in rats, providing context for the parent compound's pharmacokinetics. peerj.com
Enterohepatic Recirculation Studies of Methylated Flavonoids
Enterohepatic recirculation is a process where compounds are excreted from the liver into the bile, stored in the gallbladder, released into the small intestine, and then reabsorbed back into the portal circulation. This process can significantly prolong the half-life of a compound in the body. elifesciences.orgnih.gov
For flavonoids, enterohepatic recirculation can occur after they are conjugated in the liver (e.g., with glucuronic acid), excreted in the bile, and then deconjugated by gut bacteria in the intestine, allowing the parent compound to be reabsorbed. nih.gov However, some studies on quercetin in rats have shown no significant enterohepatic recirculation for both quercetin and its conjugated metabolites. nih.gov
The role of methylation in the enterohepatic recirculation of flavonoids is an area of ongoing research. It is plausible that the increased lipophilicity of methylated flavonoids could influence their biliary excretion and subsequent reabsorption. The direct biliary excretion of flavonoid glucuronides generated in the intestine, without the need for hepatic conjugation, has been proposed as an efficient mechanism for enterohepatic recycling. nih.gov Further studies utilizing compounds like this compound could help elucidate the precise mechanisms and extent of enterohepatic recirculation for methylated flavonoids.
Pharmacokinetic Modeling and Simulation for Quercetin Derivatives
Pharmacokinetic (PK) modeling and simulation are essential tools for understanding and predicting the ADME properties of compounds like quercetin and its derivatives. These models use mathematical equations to describe the time course of a drug's concentration in the body. nih.gov
For quercetin, compartmental models have been developed to simultaneously describe the disposition of the parent compound and its glucuronide/sulfate (B86663) conjugates after intravenous and oral administration in rats. nih.gov These models can help to:
Estimate key pharmacokinetic parameters such as absorption rate, volume of distribution, and clearance.
Simulate plasma concentration-time profiles under different conditions.
The data obtained from studies using this compound would be highly valuable for developing and refining PK models for methylated flavonoids. The precise quantitative data afforded by the stable isotope label would allow for more accurate model parameterization and validation, leading to better predictions of the in vivo behavior of these compounds.
Mechanistic Investigations of Biological Activities in Cellular and Animal Models
In Vitro Cellular Mechanisms of Action of Methylated Quercetins (e.g., 7-O-Methyl Quercetin)
Methylated forms of quercetin (B1663063), including 7-O-Methyl Quercetin (also known as Rhamnetin), have demonstrated a range of biological effects at the cellular level. These actions are attributed to their ability to interact with and modulate key cellular processes.
Methylated quercetins have been shown to influence several critical intracellular signaling cascades that govern cellular responses to external stimuli, including stress and inflammation. For instance, 7-O-methylnaringenin, a similar methylated flavonoid, has been observed to inhibit the lipopolysaccharide (LPS)-induced activation of p-ERK1/2 and p-JNK/MAPKs in a dose-dependent manner in RAW 264.7 macrophages. mdpi.com However, it did not show significant effects on p-p38/MAPKs. mdpi.com The NF-κB pathway, a central regulator of inflammation, is also a target. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitory protein IκBα. mdpi.com Upon stimulation, IκBα is degraded, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression. mdpi.com The anti-inflammatory effects of compounds like 7-O-Methylnaringenin are partly attributed to the inhibition of these signaling pathways, which in turn suppresses the production of inflammatory cytokines. mdpi.com
Quercetin and its derivatives are also known to interact with the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. researchgate.netplos.org Some studies suggest that quercetin can inhibit the PI3K/Akt pathway, which can be beneficial in the context of cancer by promoting apoptosis. researchgate.netplos.org The modulation of these pathways is a key mechanism through which methylated flavonoids exert their pleiotropic effects.
| Signaling Pathway | Effect of Methylated Flavonoids | Cell Model | Key Findings |
|---|---|---|---|
| MAPK/ERK, JNK | Inhibition of phosphorylation | RAW 264.7 macrophages | 7-O-methylnaringenin dose-dependently inhibited LPS-induced activation of p-ERK1/2 and p-JNK. mdpi.com |
| NF-κB | Inhibition of activation | RAW 264.7 macrophages | Suppression of inflammatory cytokine production is linked to the inhibition of the NF-κB pathway. mdpi.com |
| PI3K/AKT | Modulation | Various cell lines | Quercetin and its derivatives can inhibit the PI3K/Akt pathway, impacting cell survival and proliferation. researchgate.netplos.org |
A significant aspect of the biological activity of methylated quercetins is their potent antioxidant properties. biosynth.com These compounds can directly scavenge free radicals and also modulate endogenous antioxidant defense systems. biosynth.com The transcription factor Nrf2 (NF-E2 p45-related factor 2) is a master regulator of the antioxidant response, controlling the expression of numerous cytoprotective genes. nih.govnih.gov
Studies have shown that quercetin and its derivatives can activate the Nrf2 pathway. nih.gov For example, 7-O-galloylquercetin has been demonstrated to cause the accumulation of Nrf2 and induce the expression of heme oxygenase-1 (HO-1), an Nrf2 target gene, at both the mRNA and protein levels in murine macrophage RAW264.7 cells. nih.gov This activation of the Nrf2 pathway enhances the cellular antioxidant capacity.
Furthermore, the cellular antioxidant activities of compounds like 7-methoxy-quercetin have been linked to the upregulation of antioxidant enzyme activities, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase. scienceopen.com In hyperammonemic rats, quercetin administration led to a significant increase in the activities of SOD and CAT in the liver and brain, counteracting the reductions induced by ammonium (B1175870) chloride. nih.gov
| Antioxidant Mechanism | Effect of Methylated Quercetins | Model System | Key Findings |
|---|---|---|---|
| Nrf2 Pathway Activation | Induction of Nrf2 accumulation and target gene expression (e.g., HO-1) | RAW264.7 macrophages, Hepa1c1c7 cells | 7-O-galloylquercetin significantly activated the Nrf2 pathway. nih.gov |
| Antioxidant Enzyme Upregulation | Increased activity of SOD, CAT, and Glutathione Peroxidase | HepG2 cells, Hyperammonemic rats | 7-methoxy-quercetin was linked to upregulated antioxidant enzyme activities. scienceopen.com Quercetin restored SOD and CAT levels in vivo. nih.gov |
| Free Radical Scavenging | Direct scavenging of free radicals | In vitro assays | 7-O-Methyl quercetin possesses potent antioxidant properties. biosynth.com |
Methylated quercetins have been investigated for their potential anticancer properties, which are often mediated through the induction of cell cycle arrest and apoptosis. biosynth.com Quercetin has been shown to induce G2/M phase arrest and apoptosis in cancer cells. waocp.org In MCF-7 breast cancer cells, quercetin treatment led to a time-dependent increase in the G1 phase population, indicating apoptosis. nih.gov
The pro-apoptotic effects of quercetin are often linked to the modulation of the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. waocp.org Quercetin can alter the expression of these proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases, which are key executioners of apoptosis. waocp.orgnih.gov For instance, in human metastatic ovarian cancer PA-1 cells, quercetin was found to induce the mitochondrial-mediated apoptosis pathway. nih.gov
The anti-inflammatory properties of methylated quercetins are well-documented in various cellular models. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, pretreatment with 7-O-methylnaringenin was shown to downregulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in a dose-dependent manner. mdpi.com
Similarly, quercetin 3,7-O-dimethyl ether has been found to suppress the production of inflammatory mediators in LPS-induced macrophages and colon epithelial cells. dovepress.com A major human metabolite of quercetin, quercetin-3-O-glucuronide, has been shown to reduce the transcription of genes involved in inflammation in both classical (M1) and alternative (M2a) macrophages. rsc.org This indicates that methylated quercetins can positively influence inflammation-related gene expression in key immune cells. rsc.org
In Vivo Studies on Molecular Targets and Pathways in Animal Models
While in vitro studies provide valuable mechanistic insights, in vivo animal models are crucial for understanding the physiological relevance of these findings.
In animal models of inflammation, quercetin has demonstrated significant immunomodulatory effects. For example, in rats with insulin (B600854) resistance, quercetin ameliorated serum levels of TNF-α and C-reactive protein (CRP) and inhibited aortic NF-κB activation. mdpi.com In a mouse model of liver fibrosis, quercetin attenuated inflammation by inhibiting macrophage infiltration and modulating M1 macrophage polarization. frontiersin.org This was associated with a decrease in the expression of M1 macrophage markers like TNF-α, IL-1β, and IL-6. frontiersin.org
Furthermore, in a mouse model of asthma, quercetin was shown to inhibit inflammation and reduce the serum levels of the inflammatory cytokines IL-4, IL-5, and IL-13. amegroups.org These in vivo findings corroborate the in vitro data, highlighting the potential of methylated quercetins to modulate the immune response and regulate the production of key inflammatory mediators.
| Animal Model | Effect of Quercetin/Methylated Derivatives | Key Molecular Targets/Pathways | Outcome |
|---|---|---|---|
| Insulin-resistant rats | Reduced serum TNF-α and CRP | Inhibition of aortic NF-κB activation | Ameliorated inflammation. mdpi.com |
| Carbon tetrachloride-induced liver fibrosis in mice | Inhibited macrophage infiltration and M1 polarization | Decreased expression of TNF-α, IL-1β, IL-6 | Attenuated liver inflammation and fibrosis. frontiersin.org |
| Ovalbumin-induced asthma in mice | Reduced serum IL-4, IL-5, and IL-13 | Modulation of SIRT1/Nrf2/HO-1 pathway | Alleviated asthma-related inflammation. amegroups.org |
Investigating Organ-Specific Biological Responses (e.g., renal function, cardiovascular parameters)
There is a notable absence of published research examining the organ-specific biological responses to 7-O-Methyl-d3 Quercetin. Studies on the non-deuterated form, 7-O-Methyl Quercetin (Rhamnetin), have suggested potential effects on various organs, but direct evidence for the deuterated analogue is lacking. Consequently, no data can be presented on its impact on renal function, cardiovascular parameters, or any other organ-specific physiological measures.
Comparative Analysis of Biological Activities of Quercetin and its Methylated Forms
A comparative analysis of the biological activities of quercetin and its methylated forms, including the deuterated this compound, is hampered by the lack of data on the latter. Extensive research has been conducted to compare the antioxidant, anti-inflammatory, and other biological properties of quercetin with its various non-deuterated methylated metabolites. These studies often highlight how methylation can alter bioavailability and biological activity. However, without any biological data for this compound, a direct comparison is not feasible.
The table below summarizes the current state of knowledge, underscoring the absence of biological activity data for this compound.
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Enzyme/Receptor Interactions |
| Quercetin | Extensively studied | Well-documented | Interacts with numerous kinases, Na,K-ATPase, etc. |
| 7-O-Methyl Quercetin (Rhamnetin) | Studied | Documented | Some studies available |
| This compound | No data available | No data available | No data available |
Applications and Future Directions in Research
Utility of 7-O-Methyl-d3 Quercetin (B1663063) as an Internal Standard in Bioanalytical Assays
In the realm of analytical chemistry, particularly in quantitative bioanalysis using mass spectrometry (MS), internal standards are indispensable for achieving precision and accuracy. clearsynth.com Stable isotope-labeled internal standards (SIL-IS), such as 7-O-Methyl-d3 Quercetin, are considered the gold standard. scioninstruments.com The key advantage of using a deuterated analog is that it is chemically identical to the analyte of interest (the non-labeled compound, or analyte) but has a different mass due to the replacement of hydrogen atoms with deuterium (B1214612). clearsynth.com
This subtle mass difference allows the mass spectrometer to distinguish between the internal standard and the analyte, while their shared chemical and physical properties ensure they behave almost identically during sample preparation and analysis. texilajournal.com this compound is the labeled analogue of 7-O-Methyl Quercetin, an O-methylated metabolite of the flavonoid Quercetin. pharmaffiliates.com When used as an internal standard for the quantification of 7-O-Methyl Quercetin, it co-elutes with the analyte during chromatographic separation. This co-elution is crucial as it ensures that both compounds are subjected to the same experimental conditions, including any potential ion suppression or enhancement effects from the sample matrix. texilajournal.com By adding a known amount of this compound to a sample, researchers can accurately quantify the amount of endogenous or administered 7-O-Methyl Quercetin by comparing the signal intensity of the analyte to that of the internal standard. clearsynth.com This method corrects for variability during sample extraction, handling, and instrument analysis, leading to highly reliable and reproducible results. scioninstruments.com
Table 1: Advantages of Using this compound as an Internal Standard
| Feature | Benefit in Bioanalytical Assays |
|---|---|
| Identical Chemical Properties | Behaves identically to the analyte during sample preparation and chromatography. |
| Different Mass-to-Charge Ratio | Easily distinguished from the analyte by the mass spectrometer. |
| Co-elution with Analyte | Compensates for matrix effects (ion suppression or enhancement). texilajournal.com |
| High Precision and Accuracy | Corrects for sample loss and variability during the analytical process. clearsynth.com |
Role in Tracing Endogenous Quercetin Metabolism and Flux Analysis
Understanding the metabolic fate of flavonoids like quercetin is essential for determining their bioavailability and biological activity. researchwithrutgers.com Stable isotope tracing is a powerful technique used to delineate metabolic pathways. scispace.com By introducing a labeled compound into a biological system, researchers can track its conversion into various metabolites.
This compound can be utilized to trace the metabolism of quercetin and its methylated derivatives. pharmaffiliates.commaastrichtuniversity.nl When administered in vivo or to cell cultures, the deuterium label acts as a tracer, allowing scientists to follow the molecule's journey. Mass spectrometry can then be used to identify and quantify downstream metabolites that retain the deuterium label. This approach provides direct evidence of specific metabolic conversions and can help elucidate the enzymes involved, such as catechol-O-methyltransferases (COMT) and sulfotransferases. maastrichtuniversity.nl
Furthermore, this technique is applicable to metabolic flux analysis, which studies the rates of metabolic reactions within a biological system. researchgate.net By measuring the rate of appearance of deuterated metabolites derived from this compound, researchers can quantify the flux through specific metabolic pathways. This provides a dynamic view of how quercetin metabolism is regulated and how it might be altered by various physiological or pathological conditions. mdpi.com
Advancing Understanding of Flavonoid Bioactivity through Deuterated Analogs
The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, most notably the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference can lead to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. scispace.com This effect is a valuable tool in drug discovery and mechanistic studies. nih.gov
Potential for Development of Novel Research Probes and Biomarkers
Deuterated compounds are increasingly being developed as chemical probes to investigate biological processes and as biomarkers for various applications. pharmaffiliates.comnih.gov this compound holds potential in both of these areas. As a research probe, it can be used in cell-based assays or in vivo studies to investigate the interactions of quercetin metabolites with specific molecular targets, such as enzymes or transport proteins. nevadogroup.comnih.gov The deuterium label provides a unique signature that can be tracked, helping to identify binding partners and understand the mechanisms of action.
Integration of Computational Chemistry and In Silico Modeling with Experimental Data
The fields of computational chemistry and in silico modeling offer powerful tools for predicting and understanding the behavior of molecules. mdpi.com Techniques such as Density Functional Theory (DFT) calculations and molecular docking simulations are widely used to study the structural, electronic, and interactive properties of flavonoids. nih.govnih.govresearchgate.net
Experimental data generated using this compound can be synergistically combined with these computational approaches. For instance, experimental findings on its metabolic stability can be used to validate and refine in silico models that predict sites of metabolism. csu.edu.au Molecular docking studies can simulate the binding of both 7-O-Methyl Quercetin and its deuterated analog to the active sites of metabolic enzymes. biointerfaceresearch.comthesciencein.org Comparing the calculated binding energies and conformations can provide a theoretical basis for experimentally observed differences in metabolism or activity. nih.gov This integrated approach, combining wet-lab experiments with computational analysis, can accelerate research by providing a more complete and detailed understanding of the structure-function relationships of flavonoids and their metabolites. mdpi.com
Table 2: In Silico Approaches for Flavonoid Research
| Computational Method | Application in Studying this compound |
|---|---|
| Density Functional Theory (DFT) | Calculating molecular properties, bond energies, and predicting the kinetic isotope effect. nih.gov |
| Molecular Docking | Simulating the interaction with target proteins (e.g., enzymes, transporters) to predict binding affinity and mode. biointerfaceresearch.com |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and stability of the flavonoid-protein complex over time. nih.gov |
| ADME/T Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity profiles. csu.edu.au |
Q & A
Q. Which analytical techniques are most reliable for distinguishing this compound from its non-deuterated or positional isomers (e.g., 3-O-methyl derivatives)?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is critical for separation and identification. Isotopic patterns in MS spectra differentiate d3-labeled compounds. Nuclear Overhauser Effect (NOE) in NMR can resolve positional isomerism by analyzing spatial interactions between methyl groups and adjacent protons .
Q. How does methylation at the 7-O position influence the bioavailability of quercetin compared to its unmethylated form?
- Methodological Answer : Methylation reduces polarity, enhancing intestinal absorption via passive diffusion. Comparative studies using Caco-2 cell models or in vivo pharmacokinetic assays (e.g., plasma concentration-time curves) can quantify bioavailability. Deuterium labeling allows tracing via stable isotope tracing in metabolic studies .
Advanced Research Questions
Q. What experimental models are optimal for studying the hepatic metabolism of this compound, and how do its metabolites differ from quercetin?
- Methodological Answer : Primary hepatocyte cultures or liver microsomal assays can identify phase I/II metabolites (e.g., glucuronidation, sulfation). LC-MS-based metabolomics paired with deuterium tracing distinguishes parent compounds from metabolites. Methylation at 7-O may reduce conjugation at this site, altering metabolite profiles compared to quercetin .
Q. How can researchers address contradictions in data regarding the anti-inflammatory efficacy of this compound across different in vitro and in vivo models?
- Methodological Answer : Standardize experimental conditions (e.g., cell lines, animal strains, dosage regimens) to minimize variability. Use orthogonal assays (e.g., ELISA for cytokine profiling, NF-κB luciferase reporter systems) to confirm mechanisms. Meta-analyses of dose-response relationships can resolve discrepancies between studies .
Q. What strategies improve the stability of this compound in long-term cell culture studies, given its susceptibility to light and oxidative degradation?
- Methodological Answer : Store stock solutions in deuterated DMSO at -80°C under inert gas (e.g., argon). Add antioxidants (e.g., ascorbic acid) to culture media and conduct experiments under low-light conditions. Monitor degradation via UV-Vis spectroscopy or HPLC at regular intervals .
Q. How does this compound interact with cytochrome P450 enzymes, and what implications does this have for drug-drug interaction studies?
- Methodological Answer : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2C9) in inhibition/induction assays. Monitor IC values via fluorogenic substrates. Deuterium labeling aids in distinguishing parent compound effects from metabolites. Cross-validate findings with physiologically based pharmacokinetic (PBPK) modeling .
Q. What in vivo imaging techniques are suitable for tracking tissue-specific distribution of this compound?
- Methodological Answer : Deuterium-labeled compounds can be traced using deuterium NMR spectroscopy or secondary ion mass spectrometry (SIMS) in tissue sections. Alternatively, radiolabeled C analogs (if available) enable autoradiography or PET imaging .
Methodological Considerations for Experimental Design
Q. How should researchers design dose-response studies to account for the biphasic effects (hormesis) of this compound observed in preliminary data?
- Answer : Include a wide dose range (e.g., 0.1–100 µM in vitro; 1–500 mg/kg in vivo) to capture both stimulatory and inhibitory effects. Use nonlinear regression models (e.g., Hill equation) for curve fitting. Validate hormesis via repeat experiments and mechanistic studies (e.g., ROS scavenging assays at varying concentrations) .
Q. What controls are essential when assessing the isotopic purity of this compound in metabolic flux analysis?
- Answer : Include unlabeled (d0) and fully deuterated (d3) standards in all assays. Use matrix-matched calibration curves to correct for ion suppression in MS. Confirm absence of protium (H) incorporation via high-resolution MS and isotopic ratio monitoring .
Data Interpretation and Validation
Q. How can researchers differentiate between artifactually high bioavailability due to deuterium isotope effects versus true metabolic stabilization?
Q. What statistical approaches are recommended for handling inter-laboratory variability in bioactivity assays of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
